4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide
Overview
Description
4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes an ethoxy group, a nitro group, and a propanoylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves multiple steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol in the presence of a catalyst.
Amidation: The propanoylamino group is attached through an amidation reaction, where propanoic acid reacts with an amine group in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Alkoxides, amines
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Reduction: 4-ethoxy-3-amino-N-[3-(propanoylamino)phenyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and 3-(propanoylamino)aniline
Scientific Research Applications
4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and propanoylamino groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-nitro-N-[4-(propanoylamino)phenyl]benzamide
- 4-ethoxy-3-nitro-N-[2-(propanoylamino)phenyl]benzamide
- 4-methoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide
Uniqueness
4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the ethoxy and nitro groups on the benzene ring, along with the propanoylamino group, provides distinct properties compared to its analogs.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-3-17(22)19-13-6-5-7-14(11-13)20-18(23)12-8-9-16(26-4-2)15(10-12)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOCUHWEVFWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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